molecular formula C18H24N2O2S B4630972 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-isopropylphenoxy)acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B4630972
M. Wt: 332.5 g/mol
InChI Key: GZOAXXQPRIUDDO-UHFFFAOYSA-N
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Description

"N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-isopropylphenoxy)acetamide" is a chemical compound that likely shares properties with other thiazolyl acetamides. These compounds have been studied for various applications due to their interesting chemical and physical properties. The following sections delve into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, providing an indirect yet relevant insight into the characteristics of the compound .

Synthesis Analysis

The synthesis of related thiazolyl acetamides typically involves carbodiimide condensation catalysis, a convenient and fast method. For instance, derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide have been prepared using this approach, indicating that a similar methodology could potentially be applied to the synthesis of "N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-isopropylphenoxy)acetamide" (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, including hydrogen-bonding patterns and crystal structures. For example, hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have been analyzed, showing how these interactions influence the molecule's structure (López et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of thiazolyl acetamides often depend on their specific functional groups. For compounds like N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, antitumor activities have been evaluated, demonstrating the potential biological reactivity of these molecules (Wu et al., 2017).

Physical Properties Analysis

Physical properties, including crystal structures and hydrogen-bonding patterns, are crucial for understanding the behavior of thiazolyl acetamides. Studies on similar compounds reveal insights into the molecular arrangements and interactions that define their solid-state characteristics (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties of thiazolyl acetamides can be influenced by their synthesis methods and molecular structures. Novel derivatives have been shown to exhibit diverse activities, such as antioxidant and anti-inflammatory effects, highlighting the chemical versatility of these compounds (Koppireddi et al., 2013).

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity of Novel Compounds : A series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities in vitro. Compounds showed potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines, with one compound inducing cell apoptosis and causing G1-phase arrest in the HeLa cell line (Wu et al., 2017).

Antioxidant and Anti-inflammatory Activities

  • Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as Antioxidant and/or Anti-inflammatory Compounds : A series of novel compounds were synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some compounds exhibited good antioxidant activity in four assays, while others showed excellent anti-inflammatory activity (Koppireddi et al., 2013).

Corrosion Inhibition

  • Synthesis and Evaluation of New Long Alkyl Side Chain Acetamide, Isoxazolidine and Isoxazoline Derivatives as Corrosion Inhibitors : 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and evaluated for their corrosion prevention efficiencies. The study found promising inhibition efficiencies for these compounds, highlighting their potential as corrosion inhibitors (Yıldırım & Çetin, 2008).

Optoelectronic and Nonlinear Optical Behaviors

  • Synthesis, Optoelectronic Properties, and Third-Order Nonlinear Optical Behaviors of Functionalized Acene Derivatives : The study involved the synthesis of novel malononitrile-modified acene derivatives and their characterization for optoelectronic and nonlinear optical behaviors. This research could pave the way for advanced materials in optoelectronics (Zhai et al., 2018).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-12(2)13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)18(3,4)5/h6-9,11-12H,10H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOAXXQPRIUDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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